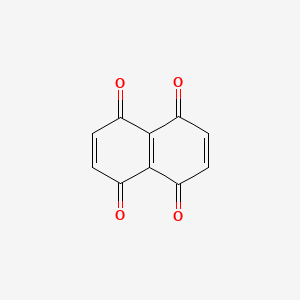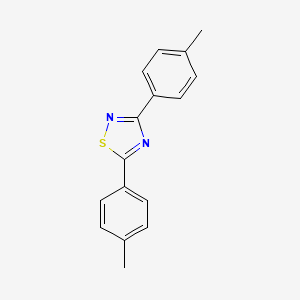
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules These compounds are known for their significant ring strain, making them highly reactive and versatile in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(3,4-dimethoxyphenyl)methanone typically involves the reaction of aziridine with 3,4-dimethoxybenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring .
Industrial Production Methods
the general principles of aziridine synthesis, such as the use of electrophilic nitrogen sources and controlled reaction conditions, are likely to be applied in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of aziridin-1-yl(3,4-dimethoxyphenyl)methanone involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but its ability to form reactive intermediates is a key factor in its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
N-alkyl aziridines: Used in the synthesis of various amine derivatives and biologically active molecules
Uniqueness
Aziridin-1-yl(3,4-dimethoxyphenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxy groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Número CAS |
15257-77-9 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
aziridin-1-yl-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C11H13NO3/c1-14-9-4-3-8(7-10(9)15-2)11(13)12-5-6-12/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
HRQBTAHRRSKZHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)
![{[(Dicyclopropylmethylidene)amino]oxy}(propoxy)methanone](/img/structure/B14721091.png)
![1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14721093.png)



![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)

![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
